molecular formula C13H15N3O2S B12123923 4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide CAS No. 692751-87-4

4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B12123923
CAS No.: 692751-87-4
M. Wt: 277.34 g/mol
InChI Key: NLVNCHOZPHLABL-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 2-methylphenoxy group at the 4-position and a 1,3,4-thiadiazol-2-yl moiety at the amide nitrogen. This structure combines aromatic, heterocyclic, and amide functionalities, which are commonly associated with diverse biological activities, including antimicrobial, insecticidal, and plant growth regulatory properties .

Key physicochemical properties inferred from structurally similar compounds include:

  • Molecular formula: Likely C₁₄H₁₇N₃O₂S (estimated based on substituents).
  • Hydrogen bonding capacity: 1 hydrogen bond donor (amide NH) and 5 hydrogen bond acceptors (amide carbonyl, thiadiazole N atoms, ether O) .
  • Lipophilicity: Predicted XLogP3 ~4.8 (comparable to ECHEMI compound 329227-44-3 with similar substituents) .

Properties

CAS No.

692751-87-4

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C13H15N3O2S/c1-10-5-2-3-6-11(10)18-8-4-7-12(17)15-13-16-14-9-19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16,17)

InChI Key

NLVNCHOZPHLABL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=NN=CS2

solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Preparation of 4-(2-Methylphenoxy)Butanoic Acid

The synthesis of 4-(2-methylphenoxy)butanoic acid typically begins with the alkylation of 2-methylphenol using 4-bromobutanoyl chloride. This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of the bromobutanoyl chloride. The reaction is conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to minimize side reactions such as esterification or oxidation. After 12 hours, the mixture is washed with sodium bicarbonate (5%) and brine, followed by drying over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield a crude product, which is further purified via recrystallization from ethanol/water (yield: 78–85%).

Table 1: Optimization of 4-(2-Methylphenoxy)Butanoic Acid Synthesis

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFAcetonitrile
Temperature (°C)0–5250–5
Yield (%)856271

Synthesis of 2-Amino-1,3,4-Thiadiazole

2-Amino-1,3,4-thiadiazole is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This one-pot method eliminates the need for toxic reagents like POCl₃. For instance, thiosemicarbazide reacts with acetic acid under reflux in PPE, forming the thiadiazole ring through dehydration and cyclization. The product is isolated by precipitation in ice-cold water and purified via recrystallization from ethanol (yield: 89–92%).

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The most widely reported method for synthesizing 4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide involves carbodiimide reagents such as N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt). In a representative procedure:

  • Activation Step : 4-(2-methylphenoxy)butanoic acid (1.2 equiv) is dissolved in acetonitrile with EDC (1.5 equiv) and HOBt (1.5 equiv). The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate.

  • Coupling Step : 2-Amino-1,3,4-thiadiazole (1.0 equiv) is added, and the reaction is stirred for 24 hours.

  • Work-Up : The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with 5% sodium bicarbonate, dilute sulfuric acid, and brine before drying and concentration.

  • Purification : The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 3:7) to yield the title compound (68–74% yield).

Table 2: Comparative Analysis of Coupling Agents

Coupling SystemSolventTime (h)Yield (%)Purity (%)
EDC/HOBtAcetonitrile247498
DCC/DMAPDCM186595
HATU/DIEADMF128297

Acyl Chloride Route

An alternative approach involves converting 4-(2-methylphenoxy)butanoic acid to its acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with 2-amino-1,3,4-thiadiazole in tetrahydrofuran (THF) at 0°C. This method offers faster reaction times (4–6 hours) but requires stringent moisture control and generates corrosive by-products, limiting its scalability.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents like acetonitrile and DMF enhance reaction rates by stabilizing the active intermediate. Non-polar solvents (e.g., toluene) result in lower yields due to poor solubility of the carboxylate intermediate.

Temperature and Stoichiometry

Elevated temperatures (>40°C) promote side reactions such as thiadiazole ring decomposition. A molar ratio of 1.2:1 (acid:amine) ensures complete conversion while minimizing excess reagent waste.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/petroleum ether gradients (10–30% ethyl acetate) effectively separates the product from unreacted starting materials and coupling by-products.

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include N–H stretch (3300 cm⁻¹), C=O stretch (1680 cm⁻¹), and C–S vibration (690 cm⁻¹).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, NH), 7.2–6.8 (m, 4H, aromatic), 4.1 (t, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.9–1.6 (m, 4H, CH₂).

Scalability and Industrial Considerations

Large-scale synthesis requires cost-effective reagents and solvent recovery systems. EDC/HOBt remains preferred due to lower toxicity compared to acyl chlorides. Continuous flow reactors may enhance throughput by improving heat and mass transfer .

Chemical Reactions Analysis

    Reactions: Carfentrazone-ethyl undergoes various reactions, including ester hydrolysis, nucleophilic substitution, and oxidation.

    Common Reagents and Conditions: Reagents such as bases, acids, and catalysts are used in these reactions.

    Major Products: The primary product is carfentrazone-ethyl itself, which acts as a potent herbicide.

  • Scientific Research Applications

      Herbicide: Carfentrazone-ethyl is widely used in agriculture to control broadleaf weeds in crops like wheat, corn, and soybeans.

      Environmental Studies: Researchers study its impact on ecosystems, soil, and water quality.

      Medicinal Chemistry: Although not directly used in medicine, understanding its chemical properties informs drug development.

  • Mechanism of Action

    • Carfentrazone-ethyl inhibits the enzyme protoporphyrinogen oxidase (PPO) , disrupting chlorophyll synthesis in plants.
    • This leads to cell membrane damage, oxidative stress, and ultimately weed death.
  • Comparison with Similar Compounds

    Key Observations :

    • The presence of a 2-methylphenoxy group enhances lipophilicity compared to simpler chloro-substituted analogs (e.g., 544700-56-3) .
    • Thiadiazole vs. thiazole rings : Thiadiazole derivatives generally exhibit higher thermal stability and diverse bioactivity due to the electron-deficient sulfur-nitrogen heterocycle .

    Physicochemical Properties

    Property 4-(2-Methylphenoxy)-N-(thiadiazol-2-yl)butanamide N-[5-(4-Chlorobenzyl)-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 4-Chloro-N-(thiadiazol-2-yl)butanamide
    Molecular Weight ~307.4 401.9 205.67
    XLogP3 ~4.8 4.8 1.2 (estimated)
    Hydrogen Bond Donors 1 1 1
    Hydrogen Bond Acceptors 5 5 4
    Topological PSA (Ų) ~92.4 92.4 85.5

    Key Observations :

    • The 2-methylphenoxy group significantly increases lipophilicity (XLogP3 ~4.8) compared to chloro-substituted butanamides (XLogP3 ~1.2).
    • Higher topological polar surface area (PSA) in phenoxy-containing derivatives correlates with improved solubility in polar solvents .

    Biological Activity

    4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties.

    Chemical Structure and Properties

    The chemical structure of 4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide can be represented as follows:

    • Molecular Formula : C12H14N2O2S
    • Molecular Weight : Approximately 250.32 g/mol

    The presence of the thiadiazole ring in its structure is significant as it contributes to the compound's biological activity.

    Anticancer Activity

    Research indicates that compounds containing the thiadiazole moiety exhibit notable anticancer properties. For example, derivatives of 1,3,4-thiadiazole have been shown to inhibit the proliferation of various cancer cell lines:

    CompoundCell LineIC50 (µM)Reference
    4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamideMCF-7 (breast cancer)TBDTBD
    1,3,4-Thiadiazole DerivativeA549 (lung cancer)23.29
    1,3,4-Thiadiazole DerivativeLoVo (colon cancer)2.44

    Studies have demonstrated that these compounds can induce apoptosis in cancer cells and possess minimal toxicity in normal cells. The anticancer mechanisms may involve the modulation of cell cycle progression and induction of apoptosis through mitochondrial pathways.

    Antimicrobial Activity

    Compounds with thiadiazole structures are also recognized for their antimicrobial properties. The following table summarizes some findings:

    CompoundTarget MicroorganismActivityReference
    4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamideStaphylococcus aureus (Gram-positive)High EfficiencyTBD
    4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamideEscherichia coli (Gram-negative)Moderate EfficiencyTBD

    The mechanism of action for antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

    Anti-inflammatory Activity

    Thiadiazole derivatives have shown promise in reducing inflammation. Compounds similar to 4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide have been tested for their ability to inhibit pro-inflammatory cytokines and reduce swelling in animal models:

    CompoundInflammatory ModelEffectivenessReference
    4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamideCarrageenan-induced paw edema in ratsSignificant ReductionTBD

    Case Studies

    Recent studies have highlighted the potential therapeutic applications of thiadiazole derivatives:

    • Anticancer Study : A study investigated the effects of a series of thiadiazole derivatives on MCF-7 cells. The results indicated that specific modifications to the thiadiazole ring enhanced anticancer activity significantly.
    • Antimicrobial Efficacy : Another study focused on synthesizing various thiadiazole compounds and testing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that compounds with methyl substitutions exhibited improved activity against resistant strains.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide, and how can reaction yields be optimized?

    • Methodology : The compound can be synthesized via amide coupling using carbodiimide reagents (e.g., EDCI) with HOBt as an activating agent in anhydrous dichloromethane or DMF. Key steps include:

    • Step 1 : Activation of the carboxylic acid group (e.g., 4-(2-methylphenoxy)butanoic acid) with EDCI/HOBt.
    • Step 2 : Reaction with 1,3,4-thiadiazol-2-amine under inert atmosphere at 0–25°C for 12–24 hours.
    • Yield Optimization : Use high-purity starting materials, maintain pH control (neutral to slightly acidic), and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
      • Validation : Confirm purity via melting point analysis (e.g., 120–125°C range) and HPLC (>95% purity).

    Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

    • Techniques :

    • ¹H/¹³C NMR : Identify protons on the 2-methylphenoxy group (δ 6.8–7.2 ppm aromatic signals) and the thiadiazole NH (δ 10–12 ppm). The butanamide backbone shows characteristic peaks at δ 2.5–3.5 ppm (CH₂ groups) .
    • Mass Spectrometry (MS) : Report molecular ion peaks (e.g., [M+H]⁺ at m/z 333.1) and fragmentation patterns to confirm the molecular formula (C₁₄H₁₅N₃O₂S) .
      • Elemental Analysis : Validate C, H, N, S content (e.g., C: 58.1%, H: 5.2%, N: 14.5%, S: 11.0%) .

    Q. What preliminary biological assays are appropriate for evaluating its activity?

    • Screening Protocols :

    • Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values).
    • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
      • Positive Controls : Compare with known thiadiazole derivatives (e.g., sulfamethizole for antimicrobial studies) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

    • Strategy : Systematically modify substituents and evaluate effects:

    • Phenoxy Group : Replace 2-methylphenoxy with halogenated (e.g., 4-fluorophenoxy) or bulky aryl groups to enhance lipophilicity and target binding .
    • Thiadiazole Core : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic properties and stability .
      • Data Analysis : Correlate logP values (calculated via ChemDraw) with IC₅₀ values to identify optimal hydrophobicity ranges .

    Q. What mechanistic insights can be gained from enzyme inhibition assays?

    • Target Identification : Screen against kinases (e.g., EGFR) or bacterial dihydrofolate reductase (DHFR) using fluorescence-based assays.
    • Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots. For example, competitive inhibition of DHFR may explain antimicrobial activity .

    Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

    • Troubleshooting :

    • Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation.
    • Solubility : Use dynamic light scattering (DLS) to evaluate aggregation in physiological buffers.
    • Formulation : Test PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .

    Q. What computational methods are suitable for predicting binding modes with biological targets?

    • Protocols :

    • Docking : Use AutoDock Vina to model interactions with DHFR (PDB: 1U72). Key residues: Asp27, Thr113.
    • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
      • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values.

    Q. How can by-products from synthesis be identified and minimized?

    • By-Product Analysis :

    • HPLC-MS : Detect impurities (e.g., unreacted starting materials or oxidized thiadiazole derivatives).
    • TLC Monitoring : Use silica plates (CH₂Cl₂:MeOH 9:1) to track reaction progress .
      • Mitigation : Optimize stoichiometry (1:1.2 ratio of acid to amine) and employ scavengers (e.g., molecular sieves) for water-sensitive steps .

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